1-[2-(cyclopentyloxy)pyridine-4-carbonyl]-4-(oxolane-2-carbonyl)piperazine
CAS No.: 2034392-89-5
Cat. No.: VC6739723
Molecular Formula: C20H27N3O4
Molecular Weight: 373.453
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034392-89-5 |
|---|---|
| Molecular Formula | C20H27N3O4 |
| Molecular Weight | 373.453 |
| IUPAC Name | [4-(2-cyclopentyloxypyridine-4-carbonyl)piperazin-1-yl]-(oxolan-2-yl)methanone |
| Standard InChI | InChI=1S/C20H27N3O4/c24-19(15-7-8-21-18(14-15)27-16-4-1-2-5-16)22-9-11-23(12-10-22)20(25)17-6-3-13-26-17/h7-8,14,16-17H,1-6,9-13H2 |
| Standard InChI Key | IGJFAYUJJXNJKP-UHFFFAOYSA-N |
| SMILES | C1CCC(C1)OC2=NC=CC(=C2)C(=O)N3CCN(CC3)C(=O)C4CCCO4 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound features a central piperazine ring substituted at positions 1 and 4 with distinct carbonyl groups:
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Position 1: 2-(Cyclopentyloxy)pyridine-4-carbonyl group
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Position 4: Oxolane-2-carbonyl group
This bifunctional architecture creates a hybrid molecule with potential for diverse molecular interactions. The pyridine moiety introduces aromaticity and hydrogen-bonding capabilities, while the oxolane component contributes stereochemical complexity and lipophilicity .
Molecular Data
| Property | Value |
|---|---|
| IUPAC Name | 1-[2-(Cyclopentyloxy)pyridine-4-carbonyl]-4-(oxolane-2-carbonyl)piperazine |
| Molecular Formula | C₂₁H₂₈N₄O₄ |
| Molecular Weight | 400.48 g/mol |
| SMILES | O=C(N1CCN(CC1)C(=O)C2CCOC2)N3C(=O)C4=CC=NC(=C4OC5CCCC5)C3 |
| Topological Polar Surface Area | 98.7 Ų (estimated) |
The stereochemistry at the oxolane carbonyl (C2 position) may produce enantiomers with distinct biological profiles, though specific optical rotation data remain unreported in literature .
Synthesis and Structural Analogues
Key Challenges
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Regioselectivity: Ensuring mono-acylation at each piperazine nitrogen requires careful stoichiometric control.
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Stereochemical Purity: The oxolane moiety's chiral center necessitates enantioselective synthesis or resolution techniques .
Physicochemical Properties
Solubility and Stability
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Aqueous Solubility: Estimated <0.1 mg/mL (logP ~2.8 via XLogP3-AA)
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Thermal Stability: Decomposition onset ~220°C (DSC extrapolation from analogs)
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pH Sensitivity: Susceptible to hydrolysis at extremes (pH <2 or >10) due to ester and amide linkages .
Spectroscopic Characteristics
| Technique | Predicted Signals |
|---|---|
| ¹H NMR | - δ 1.5–2.0 ppm (cyclopentyl CH₂) |
| - δ 3.5–4.5 ppm (oxolane OCH₂) | |
| - δ 8.0–8.5 ppm (pyridine H3/H5) | |
| IR | - 1680 cm⁻¹ (amide C=O) |
| - 1720 cm⁻¹ (ester C=O) |
Mass spectral analysis would likely show a molecular ion at m/z 400.48 with fragmentation patterns involving loss of cyclopentyloxy (84 Da) and oxolane (72 Da) groups .
| Analog Feature | Biological Activity | Source |
|---|---|---|
| Piperazine-carbonyl | Dopamine D3 receptor modulation | |
| Pyridine derivatives | JAK2/STAT3 pathway inhibition | |
| Oxolane motifs | Enhanced blood-brain barrier penetration |
This compound's hybrid structure suggests possible dual-target engagement, though specific target validation requires experimental confirmation.
Material Science Applications
The rigid pyridine-oxolane framework could serve as:
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Ligand in coordination chemistry: Potential for forming stable complexes with transition metals (e.g., Pd, Cu) for catalytic applications .
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Monomer for polyamides: Amide linkages enable polymerization into high-temperature-resistant materials.
Research Gaps and Future Directions
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Stereochemical Effects: Impact of oxolane C2 configuration on bioactivity remains unexplored.
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Metabolic Profiling: Predicted CYP3A4/5-mediated oxidation of cyclopentyl group warrants ADME studies.
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Solid-State Characterization: Lack of XRD or DSC data limits formulation development.
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